molecular formula C19H18N2O5S3 B2438820 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896277-81-9

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2438820
CAS No.: 896277-81-9
M. Wt: 450.54
InChI Key: BDUAQYDLWXGKFT-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S3 and its molecular weight is 450.54. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound notable for its unique structural characteristics and potential biological activities. This compound contains a thiazole ring, an allyl group, and two methylsulfonyl groups, which may enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2O5S3C_{19}H_{18}N_{2}O_{5}S_{3}, with a molecular weight of 450.6 g/mol. The presence of functional groups such as the thiazole ring and methylsulfonyl groups contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₅S₃
Molecular Weight450.6 g/mol
CAS Number896277-81-9

Biological Activities

Research has indicated that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Derivatives of benzothiazole have shown significant antibacterial and antifungal properties. For instance, studies on related compounds have revealed effective inhibition against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Properties : Some benzothiazole derivatives have demonstrated anticancer effects by inhibiting cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have been evaluated for their antiproliferative activity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines, showing promising results .
  • Neuroprotective Effects : Certain derivatives have been tested for neuroprotective properties, particularly in models of ischemia/reperfusion injury. These compounds exhibited the ability to scavenge reactive oxygen species (ROS), which is crucial in protecting neuronal cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling Pathways : The structural features of the compound may allow it to interact with specific receptors or signaling molecules, influencing cellular responses.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of related benzothiazole derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) was determined, revealing that some derivatives had MIC values as low as 50 µg/mL, indicating strong antibacterial potential .
  • Anticancer Screening : In vitro assays were conducted on various cancer cell lines to assess the antiproliferative effects of related compounds. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .

Properties

IUPAC Name

2-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-4-11-21-15-10-9-13(28(2,23)24)12-16(15)27-19(21)20-18(22)14-7-5-6-8-17(14)29(3,25)26/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUAQYDLWXGKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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